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Introduction
Cryopreservation is an essential technology for the long-term storage of biological materials,

underpinning advancements in biomedical research, the development of cell-based therapies,

and drug discovery. The primary challenge in cryopreservation is to minimize the cellular

damage caused by ice crystal formation and osmotic stress. While dimethyl sulfoxide (DMSO)

and glycerol are the most widely used cryoprotective agents (CPAs), they can exhibit cellular

toxicity.[1] Recent investigations into natural cryopreservation mechanisms have brought to

light the potential of urea as a non-toxic and effective cryoprotectant.[1]

The inspiration for using urea as a cryoprotectant comes from freeze-tolerant animals like the

wood frog, Rana sylvatica. These amphibians accumulate high concentrations of urea in their

tissues, which, in combination with glucose, enables them to survive the freezing of a

substantial portion of their body water.[1][2][3] Urea's cryoprotective properties are attributed to

both colligative and non-colligative effects. Colligatively, it lowers the freezing point and

reduces the amount of ice formed, thus minimizing cellular dehydration.[1][4] Non-colligatively,

it is believed to stabilize macromolecules and cellular structures at low temperatures.[1][4]

These application notes provide a comprehensive guide for researchers interested in exploring

the use of urea as a cryoprotectant for various cell and tissue types. The provided protocols

are generalized and may require optimization for specific cell lines or biological samples.
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Data Presentation
The following tables summarize key quantitative data from studies on the cryoprotective effects

of urea. This data is primarily derived from research on the wood frog, Rana sylvatica, and

provides a foundation for the development of cryopreservation protocols for other biological

systems.

Table 1: Urea Concentrations and Survival in Rana sylvatica

Parameter
Normouremic
(Control)

Hyperuremic (Urea-
Treated)

Reference

Urea Concentration ~10 µmol/mL ~70 µmol/mL [4]

Survival after Freezing

at -4°C
64% 100% [4]

Table 2: In Vitro Cryoprotective Efficacy of Urea on Rana sylvatica Erythrocytes

Cryoprotectant Concentration
% Reduction
in Hemolysis
(-4°C)

% Reduction
in Hemolysis
(-6°C)

Reference

Urea 40 mmol/L 70% 33% [5]

Urea 80 mmol/L
Indistinguishable

from 40 mmol/L

Indistinguishable

from 40 mmol/L
[5]

Table 3: Comparison of Urea with Other Cryoprotectants on Rana sylvatica Erythrocytes

Cryoprotectant
Efficacy in Preventing
Lysis and LDH Leakage

Reference

Urea Comparable to glycerol [3][5]

Urea
As good as or better than

glucose
[3][5]
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Proposed Mechanism of Urea Cryoprotection
The cryoprotective action of urea is thought to be a dual mechanism involving both colligative

and non-colligative properties.

Colligative Properties

Non-Colligative Properties

Urea increases solute concentration Lowers freezing point of intracellular and extracellular fluid Reduces the amount of ice formed Minimizes cellular dehydration and osmotic shock

Cellular Cryoprotection

Reduced osmotic stress

Urea interacts directly with cellular components Stabilizes macromolecules (proteins, membranes) Prevents denaturation and aggregation at low temperatures

Maintained structural integrity

Click to download full resolution via product page

Caption: Proposed dual mechanism of urea cryoprotection.

Experimental Protocols
The following are generalized protocols for the cryopreservation of cells and tissues using

urea-based solutions. Note: These protocols are a starting point and should be optimized for

your specific cell or tissue type.

Protocol 1: Preparation of Urea-Based Cryopreservation
Medium
Objective: To prepare a sterile, urea-containing medium for cryopreserving cells.

Materials:

Urea (molecular biology grade)

Basal medium (e.g., DMEM, RPMI-1640) or phosphate-buffered saline (PBS)
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Fetal Bovine Serum (FBS), optional but recommended for many cell lines

Sterile water for injection or cell culture grade water

0.22 µm sterile filter

Procedure:

Prepare a 1 M Urea Stock Solution:

Dissolve 6.006 g of urea in a final volume of 100 mL of basal medium or sterile water.

Ensure complete dissolution. Gentle warming may be required.

Sterilize the 1 M urea stock solution by passing it through a 0.22 µm filter.

Prepare the Final Cryopreservation Medium:

The optimal final concentration of urea needs to be determined empirically for each cell

type. Based on data from Rana sylvatica, a starting range of 40-80 mM is recommended.

[5]

To prepare a cryopreservation medium with a final urea concentration of 80 mM, add 8 mL

of the 1 M sterile urea stock solution to 92 mL of your desired basal medium.

If using serum, the final cryopreservation medium can be supplemented with 10-20% FBS

to improve cell viability.

For example, to make 10 mL of cryopreservation medium with 80 mM urea and 10% FBS:

8.2 mL Basal Medium

1.0 mL FBS

0.8 mL 1 M Urea Stock Solution

Mix gently and keep the medium on ice until use.
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Protocol 2: Cryopreservation of Adherent or Suspension
Cells
Objective: To freeze cells using a urea-based cryopreservation medium.

Materials:

Cultured cells (adherent or suspension)

Complete cell culture medium

Sterile PBS

Trypsin-EDTA (for adherent cells)

Sterile conical tubes

Urea-based cryopreservation medium (chilled on ice)

Cryogenic vials

Controlled-rate freezing container (e.g., Mr. Frosty)

-80°C freezer

Liquid nitrogen dewar

Procedure:

Harvest Cells:

Adherent cells: Wash the cell monolayer with sterile PBS, then add trypsin-EDTA to detach

the cells. Incubate at 37°C until cells are detached. Neutralize the trypsin with an equal

volume of complete culture medium.[1]

Suspension cells: Transfer the cell suspension directly to a sterile conical tube.

Prepare Cell Suspension:
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Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

Aspirate the supernatant.

Resuspend in Cryopreservation Medium:

Gently resuspend the cell pellet in the chilled urea-based cryopreservation medium to a

final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.[1]

Aliquot and Freeze:

Dispense 1 mL of the cell suspension into each labeled cryogenic vial.

Place the cryogenic vials into a controlled-rate freezing container.

Place the container in a -80°C freezer overnight. This will achieve a cooling rate of

approximately -1°C/minute.[1]

Long-term Storage:

The next day, transfer the vials to a liquid nitrogen dewar for long-term storage in the

vapor phase (-135°C to -190°C).[1]

Protocol 3: Thawing of Cryopreserved Cells
Objective: To thaw cells cryopreserved with a urea-based medium and return them to culture.

Materials:

Cryopreserved cells

37°C water bath

Complete cell culture medium, pre-warmed to 37°C

Sterile conical tube

70% ethanol
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Procedure:

Rapid Thawing:

Remove a cryogenic vial from liquid nitrogen storage.

Immediately place the vial in a 37°C water bath, ensuring the cap does not go below the

water line.

Gently agitate the vial until only a small ice crystal remains.

Dilute the Cryopreservation Medium:

Wipe the outside of the vial with 70% ethanol.

In a sterile environment, immediately and slowly transfer the contents of the vial to a

conical tube containing 9 mL of pre-warmed complete culture medium. This gradual

dilution helps to reduce osmotic shock.[1]

Pellet and Resuspend Cells:

Centrifuge the cell suspension at 300 x g for 5 minutes.

Aspirate the supernatant containing the urea-based cryopreservation medium.

Gently resuspend the cell pellet in the desired volume of fresh, pre-warmed complete

culture medium.

Plate and Monitor Cells:

Transfer the cell suspension to a new culture flask.

Check the cells for attachment and viability after 24 hours. It is normal to observe some

cell death post-thaw. A media change after 24 hours can help remove dead cells and

debris.[1]
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Experimental Workflow for Urea-Based
Cryopreservation
The following diagram outlines the general workflow for cryopreserving and recovering cells

using a urea-based cryoprotectant.
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Caption: General workflow for urea-based cryopreservation.
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Post-Thaw Viability and Functional Assessment
It is crucial to assess the viability and function of cells after thawing to determine the success of

the cryopreservation protocol.

Protocol 4: Trypan Blue Exclusion Assay for Cell
Viability
Objective: To determine the percentage of viable cells based on membrane integrity.

Materials:

Thawed cell suspension

Trypan Blue solution (0.4%)

Hemocytometer or automated cell counter

Procedure:

Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (e.g.,

10 µL of cells + 10 µL of Trypan Blue).

Incubate for 1-2 minutes at room temperature.

Load the mixture into a hemocytometer.

Count the number of viable (unstained) and non-viable (blue) cells.

Calculate the percentage of viable cells:

% Viability = (Number of viable cells / Total number of cells) x 100

Protocol 5: Metabolic Activity Assay (e.g., using
alamarBlue™)
Objective: To assess cell health and metabolic activity post-thaw.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Thawed cells plated in a multi-well plate

alamarBlue™ reagent or similar metabolic indicator

Plate reader (fluorescence or absorbance)

Procedure:

Plate the thawed cells at a desired density in a 96-well plate and allow them to recover for a

set period (e.g., 24 hours).

Add alamarBlue™ reagent to each well (typically 10% of the culture volume).

Incubate the plate at 37°C for 1-4 hours (or longer for low cell numbers), protected from light.

[6]

Measure the fluorescence (Ex: 530-570 nm, Em: 580-610 nm) or absorbance (570 nm and

600 nm) using a plate reader.[6]

Compare the metabolic activity of cryopreserved cells to non-frozen control cells.

Protocol 6: Live/Dead Viability/Cytotoxicity Assay
Objective: To fluorescently label and distinguish live and dead cells.

Materials:

Thawed cells plated in a multi-well plate or on coverslips

Live/Dead assay kit (e.g., containing calcein-AM and ethidium homodimer-1)

Fluorescence microscope

Procedure:

Plate thawed cells and allow for recovery.
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Prepare the Live/Dead staining solution according to the manufacturer's instructions (e.g., 2

µM calcein-AM and 4 µM ethidium homodimer-1 in sterile PBS).[7]

Remove the culture medium and wash the cells with PBS.

Add the staining solution to the cells and incubate for 15-30 minutes at room temperature,

protected from light.[7]

Image the cells using a fluorescence microscope with appropriate filters to visualize live

(green fluorescence) and dead (red fluorescence) cells.

Conclusion
Urea presents a promising, non-toxic alternative to conventional cryoprotectants. The

information and protocols provided herein offer a solid foundation for researchers to begin

exploring the application of urea in their own cryopreservation workflows. Optimization of urea
concentration, as well as cooling and thawing rates, will be critical for achieving high post-thaw

viability and functionality for specific cell and tissue types. Further research into the

cryoprotective mechanisms of urea in mammalian systems will undoubtedly expand its

application in the future.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/cell-analysis-support-center/cell-viability-proliferation-cryopreservation-apoptosis-support/cell-viability-proliferation-cryopreservation-apoptosis-support-getting-started.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/cell-analysis-support-center/cell-viability-proliferation-cryopreservation-apoptosis-support/cell-viability-proliferation-cryopreservation-apoptosis-support-getting-started.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7362331/
https://www.benchchem.com/product/b033335#using-urea-for-cryopreservation-of-cells-and-tissues
https://www.benchchem.com/product/b033335#using-urea-for-cryopreservation-of-cells-and-tissues
https://www.benchchem.com/product/b033335#using-urea-for-cryopreservation-of-cells-and-tissues
https://www.benchchem.com/product/b033335#using-urea-for-cryopreservation-of-cells-and-tissues
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b033335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

